molecular formula C16H24O5 B14431913 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane CAS No. 75507-20-9

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14431913
CAS No.: 75507-20-9
M. Wt: 296.36 g/mol
InChI Key: WLXQYTSYQCYAMR-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties It consists of a benzyloxy group attached to a tetraoxacyclododecane ring, which is a cyclic ether with four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane typically involves the reaction of benzyloxy compounds with tetraoxacyclododecane precursors. One common method is the N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene, and the presence of catalysts such as magnesium oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic bromides or alcohols.

    Reduction: Benzyl alcohols or hydrocarbons.

    Substitution: Various substituted benzylic compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane involves its interaction with molecular targets through its benzyloxy and tetraoxacyclododecane moieties. The benzyloxy group can participate in electrophilic and nucleophilic reactions, while the tetraoxacyclododecane ring can act as a chelating agent, stabilizing metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a benzyloxy group and a tetraoxacyclododecane ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

CAS No.

75507-20-9

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C16H24O5/c1-2-4-15(5-3-1)12-20-14-16-13-19-9-8-17-6-7-18-10-11-21-16/h1-5,16H,6-14H2

InChI Key

WLXQYTSYQCYAMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)COCC2=CC=CC=C2

Origin of Product

United States

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